Spectroscopic Characterization of 2-Morpholinoethyl Isocyanide: A Technical Guide
Spectroscopic Characterization of 2-Morpholinoethyl Isocyanide: A Technical Guide
Introduction
2-Morpholinoethyl isocyanide, also known as 4-(2-isocyanoethyl)morpholine, is a bifunctional organic compound featuring a morpholine ring and an isocyanide group.[3] Its unique structure makes it a valuable reagent in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications.[4][5][6][7][8][9][10][11] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability of subsequent synthetic transformations.
Molecular Structure and Key Spectroscopic Features
The structure of 2-Morpholinoethyl isocyanide dictates the signals we expect to observe in its various spectra. Understanding the electronic environment of each atom is key to interpreting the data.
Caption: Molecular structure of 2-Morpholinoethyl isocyanide.
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy is a powerful tool for identifying functional groups. The most characteristic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C triple bond stretch. This band typically appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic peak.
Expected Spectrum: For 2-Morpholinoethyl isocyanide, we anticipate the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2150 | Strong, Sharp | N≡C stretch | This is the hallmark of the isocyanide functional group. Its position can be slightly influenced by the electronic environment. |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) | These absorptions arise from the C-H bonds of the morpholine ring and the ethyl chain. |
| 1115-1070 | Strong | C-O-C stretch | The ether linkage within the morpholine ring will produce a strong, characteristic C-O stretching band. |
| 1470-1430 | Medium | CH₂ scissoring | Bending vibrations of the methylene groups in the molecule. |
Experimental Protocol: Acquiring an IR Spectrum
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Sample Preparation: As 2-Morpholinoethyl isocyanide is a liquid, the spectrum can be obtained neat. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.
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Instrument Setup:
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Ensure the spectrometer's sample compartment is clean and dry.
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Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.
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Data Acquisition:
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Place the salt plates with the sample in the spectrometer's sample holder.
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Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for obtaining an IR spectrum of a liquid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
Theoretical Insight: The ¹H NMR spectrum will show distinct signals for the protons on the morpholine ring and the ethyl chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N and O) and the isocyanide group.
Expected Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.70 | t | 4H | O-CH ₂-CH₂-N | Protons adjacent to the electronegative oxygen atom in the morpholine ring are deshielded. |
| ~2.65 | t | 4H | O-CH₂-CH ₂-N | Protons adjacent to the nitrogen atom in the morpholine ring. |
| ~3.50 | t | 2H | N-CH ₂-CH₂-N⁺≡C⁻ | Protons on the carbon attached to the isocyanide nitrogen are deshielded. |
| ~2.80 | t | 2H | N-CH₂-CH ₂-N | Protons on the carbon attached to the morpholine nitrogen. |
Note: 't' denotes a triplet, arising from coupling with two adjacent protons.
¹³C NMR Spectroscopy
Theoretical Insight: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The isocyanide carbon is particularly noteworthy for its characteristic chemical shift.
Expected Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | N ⁺≡C ⁻ | The isocyanide carbon is highly deshielded and appears at a characteristic downfield shift. |
| ~67 | O -C H₂-CH₂-N | Carbons attached to the electronegative oxygen in the morpholine ring. |
| ~54 | O-CH₂-C H₂-N | Carbons attached to the nitrogen in the morpholine ring. |
| ~58 | N-C H₂-CH₂-N⁺≡C⁻ | Carbon alpha to the morpholine nitrogen. |
| ~42 | N-CH₂-C H₂-N⁺≡C⁻ | Carbon alpha to the isocyanide group. |
Experimental Protocol: Acquiring NMR Spectra
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Sample Preparation:
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Dissolve approximately 5-10 mg of 2-Morpholinoethyl isocyanide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
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Instrument Setup:
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity.
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Tune and match the probe for both ¹H and ¹³C frequencies.
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Data Acquisition:
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For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum.
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Calibrate the chemical shift scale using the solvent peak or TMS (δ 0.00 ppm).
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Integrate the peaks in the ¹H NMR spectrum.
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Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 2-Morpholinoethyl isocyanide, we would expect to see a molecular ion peak and characteristic fragment ions.
Expected Fragmentation Pattern (Electron Ionization - EI):
| m/z | Ion | Rationale |
| 140 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₇H₁₂N₂O. |
| 100 | [M - C₂H₂N]⁺ | Loss of the isocyanoethyl group, leading to the stable morpholinium ion. |
| 86 | [C₄H₈NO]⁺ | Cleavage of the ethyl chain, resulting in a fragment containing the morpholine ring. |
| 57 | [C₃H₅O]⁺ | Fragmentation of the morpholine ring. |
| 42 | [C₂H₄N]⁺ | Fragment corresponding to the ethyl isocyanide cation. |
Experimental Protocol: Acquiring a Mass Spectrum
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Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) for volatile compounds.
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Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique for small, volatile molecules and typically induces fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic analysis of 2-Morpholinoethyl isocyanide provides a clear fingerprint for its structural verification. The combination of a strong, characteristic N≡C stretch in the IR spectrum, predictable chemical shifts and coupling patterns in ¹H and ¹³C NMR, and a distinct fragmentation pattern in mass spectrometry allows for unambiguous identification and purity assessment. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize this important synthetic building block, ensuring the integrity and success of their research endeavors.
References
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Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC - NIH. [Link]
- Rasool, S., et al. Pak. J. Chem.2016, 6, 18-27.
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Nanao/organocatalyst SiO2/4-(2-Aminoethyl)-morpholine as a new, reusable, and efficacious catalyst for the synthesis of polyhydroquinolines derivatives and antibacterially active evaluation. NIH. [Link]
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